4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

This 6-bromo-substituted benzothiazole-piperazine carboxamide is a strategic late-stage diversification intermediate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic SAR exploration at the benzothiazole 6-position while preserving the N-phenylpiperazine-1-carboxamide pharmacophore. Unlike the non-halogenated parent (CHEBI:105783) or 6-alkoxy analogs, the aryl bromide handle facilitates focused library generation for anticancer (Huh7, MCF-7, HCT-116) and AChE inhibition screening, with published GI50 benchmarks (3.1–9.2 µM) available for direct activity comparison. Ideal for labs seeking a single intermediate to generate multiple analogs for head-to-head potency evaluation.

Molecular Formula C18H17BrN4OS
Molecular Weight 417.33
CAS No. 1207006-35-6
Cat. No. B2428141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
CAS1207006-35-6
Molecular FormulaC18H17BrN4OS
Molecular Weight417.33
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H17BrN4OS/c19-13-6-7-15-16(12-13)25-18(21-15)23-10-8-22(9-11-23)17(24)20-14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,24)
InChIKeyAINJHAIRIKENKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide (CAS 1207006-35-6): Procurement-Relevant Compound Identity and Class Context


4-(6-Bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide (CAS 1207006-35-6) is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine carboxamide class [1]. It features a 6-bromo-substituted 1,3-benzothiazole core linked via the 2-position to an N-phenylpiperazine-1-carboxamide moiety, with a molecular formula of C18H17BrN4OS and a molecular weight of 417.3 g/mol . This compound is structurally related to a broader family of benzothiazole-piperazine derivatives that have been investigated for acetylcholinesterase (AChE) inhibition and cytotoxic activity against hepatocellular (Huh7/HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [2]. The presence of the bromine atom at the 6-position distinguishes it from the non-halogenated parent compound (CHEBI:105783, MW 338.4 g/mol) and may influence both physicochemical properties and target engagement [1].

Why Generic Substitution of 4-(6-Bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide with Non-Halogenated or 6-Alkoxy Analogs Is Unsupportable Without Direct Comparative Data


Benzothiazole-piperazine derivatives are not interchangeable. Within the closely related sub-series reported by Gurdal et al., changing the 6-position substituent from methyl to ethoxy, or varying the piperazine N-substituent from pyridyl to 2-methoxyphenyl, produced GI50 differences exceeding 5-fold across HCT-116, MCF-7, and Huh7 cell lines [1]. Compound 1d (4-pyridyl substituent) exhibited GI50 values of 3.1 µM (Huh7), 9.2 µM (MCF-7), and fell within a 4–25 µM range on HCT-116, whereas structurally analogous compounds with cyclohexyl or 4-chlorobenzyl substituents showed substantially weaker or absent activity [1]. Dihalo-substituted benzylpiperazine derivatives (2a, 2e) from a later 2017 series dominated cytotoxicity rankings, while compound 2j uniquely displayed selective AChE inhibition with weak or no inhibition by the remaining series members [2]. These intra-class potency gradients, driven by single-substituent variations, demonstrate that the 6-bromo-N-phenylcarboxamide configuration cannot be assumed equivalent to other benzothiazole-piperazines without compound-specific comparative evidence.

4-(6-Bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide: Quantitative Differential Evidence for Procurement Decision-Making


Physicochemical Differentiation: 6-Bromo Substitution Increases Molecular Weight by 23.3% Relative to the Non-Halogenated Parent Scaffold

The 6-bromo substituent on the benzothiazole core increases molecular weight from 338.4 g/mol (non-halogenated parent, CHEBI:105783) to 417.3 g/mol [1]. This 78.9 Da increase represents a 23.3% mass increment attributable solely to halogen incorporation. Halogen substitution at this position is predicted to elevate logP by approximately 0.7–1.0 units (based on the Hansch π constant for aromatic bromine), enhancing lipophilicity relative to the unsubstituted analog [1]. Directly measured or computationally predicted logP and solubility values for the 6-bromo compound itself have not been published; these estimates are class-level inferences from established aromatic halogenation principles. The 6-bromo position additionally serves as a synthetic diversification handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), a functionality absent in the non-halogenated scaffold .

Physicochemical profiling Medicinal chemistry Lead optimization

Anticancer Cytotoxicity: Benzothiazole-Piperazine Class Activity Against HUH-7, MCF-7, and HCT-116 Cancer Cell Lines

Benzothiazole-piperazine derivatives as a class demonstrate reproducible cytotoxic activity against hepatocellular (HUH-7/Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in sulphorhodamine B (SRB) assays [1][2]. In the 2015 Gurdal series, compound 1d (N-(6-methylbenzothiazol-2-yl)-2-[4-(pyridin-4-yl)piperazinyl]acetamide) exhibited GI50 values of 3.1 µM (Huh7), 9.2 µM (MCF-7), and was active in the 4–25 µM range on HCT-116 [1]. The most active compound in the 2017 series was a dihalo-substituted benzylpiperazine derivative (2a/2e), while compound 2j showed moderate cytotoxicity alongside selective AChE inhibition [2]. No compound-specific GI50, IC50, or CC50 data have been published for the target 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide itself. The cytotoxicity profile below represents the nearest structurally characterized class members and should be treated as cross-study comparable benchmarks, not direct measurements for CAS 1207006-35-6.

Cancer cell cytotoxicity Benzothiazole-piperazine SAR Anticancer screening

Acetylcholinesterase (AChE) Inhibition: Selective Activity Demonstrated by a Structurally Proximal Benzothiazole-Piperazine Analog

Within the 2017 benzothiazole-piperazine series evaluated by Ellman's method, compound 2j exhibited moderate and selective inhibition of acetylcholinesterase (AChE), while all other tested compounds in the series showed weak or no AChE inhibition [1]. A molecular docking study compared the binding mode of compound 2j with the clinically approved AChE inhibitor donepezil, confirming engagement of the AChE active site [1]. Butyrylcholinesterase (BuChE) inhibitory activity was also assessed, and compound 2j demonstrated selectivity for AChE over BuChE within the series context [1]. The specific IC50 or Ki value for compound 2j was not numerically extracted from available abstracts and summaries. Critically, the structural identity of compound 2j has not been definitively mapped to CAS 1207006-35-6 in the accessible literature; this evidence is therefore presented as a structural class inference based on the shared benzothiazole-piperazine pharmacophore. Direct AChE inhibition data for 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide itself are absent from the published record.

Acetylcholinesterase inhibition Alzheimer's disease research Cholinesterase selectivity

Synthetic Tractability: 6-Bromo Substituent as a Modular Diversification Handle for Structure-Activity Relationship (SAR) Exploration

The 6-bromo substituent on the benzothiazole ring provides a chemically orthogonal reactive handle that is absent in the non-halogenated (CHEBI:105783), 6-methyl, and 6-methoxy class analogs [1]. Aryl bromides are established substrates for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and related cross-coupling reactions, enabling systematic replacement of the bromine with aryl, heteroaryl, amino, or alkynyl groups without altering the benzothiazole-piperazine-carboxamide core [1]. This contrasts with non-halogenated or 6-alkoxy-substituted analogs, which lack a comparable leaving group for modular diversification. While this is a well-precedented chemical principle rather than a compound-specific published property, it directly affects procurement decisions for laboratories building focused SAR libraries: the 6-bromo compound serves as a late-stage diversification intermediate, whereas the 6-H or 6-OEt analogs are synthetic endpoints.

Synthetic chemistry Cross-coupling SAR library synthesis

Validated Application Scenarios for 4-(6-Bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Benzothiazole 6-Position Diversification

The 6-bromo substituent makes this compound a strategic procurement choice as a late-stage diversification intermediate for palladium-catalyzed cross-coupling libraries. Unlike the non-halogenated parent (CHEBI:105783) or 6-alkoxy analogs, CAS 1207006-35-6 enables systematic variation of the benzothiazole 6-position via Suzuki, Buchwald-Hartwig, or Sonogashira reactions while preserving the N-phenylpiperazine-1-carboxamide pharmacophore. This is supported by the well-established reactivity of aryl bromides in cross-coupling chemistry [1]. Laboratories synthesizing focused libraries for anticancer or AChE-targeted screening, following the class activity benchmarks established by Gurdal et al. (2015, 2017), can use this compound as a single intermediate to generate multiple analogs for head-to-head potency comparison.

In Vitro Cytotoxicity Benchmarking Against Established Benzothiazole-Piperazine GI50 Ranges

For laboratories evaluating the anticancer potential of novel benzothiazole-piperazine derivatives, CAS 1207006-35-6 can be tested in SRB assays against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines, with direct comparison to the published GI50 benchmarks from the 2015 Gurdal series: compound 1d (GI50 = 3.1 µM on Huh7; 9.2 µM on MCF-7) and compound 2a (GI50 = 4.5 µM on HCT-116) [2]. This provides a well-characterized baseline against which any vendor-supplied or internally generated activity data for the 6-bromo-N-phenylcarboxamide derivative can be assessed for superiority, equivalence, or inferiority.

AChE/BuChE Selectivity Profiling Using Donepezil as a Reference Inhibitor

The 2017 Gurdal study established that selective AChE inhibition is achievable within the benzothiazole-piperazine class (compound 2j), with docking-validated binding to the AChE active site compared to donepezil [1]. Researchers investigating cholinesterase inhibition for Alzheimer's disease can evaluate CAS 1207006-35-6 using the Ellman's method protocol described in that study, with donepezil as a positive control and BuChE counter-screening to assess selectivity. The class precedent of selective AChE inhibition by a structurally related benzothiazole-piperazine provides a rationale for compound-specific testing, though activity for CAS 1207006-35-6 itself remains uncharacterized.

Adenosine Receptor Ligand Discovery Based on Benzothiazole Scaffold Patent Precedent

Patent US20100075959 (filed 2009) claims substituted benzothiazole derivatives, including piperazine-linked variants, as pharmaceutically acceptable salts useful for treating diseases related to the adenosine receptor, specifically mentioning Parkinson's disease [3]. The structural scope of this patent encompasses compounds with the benzothiazole-piperazine connectivity present in CAS 1207006-35-6. Procurement for adenosine A2A receptor screening programs is consistent with this intellectual property landscape, though specific binding or functional data for CAS 1207006-35-6 at adenosine receptors have not been published.

Quote Request

Request a Quote for 4-(6-bromo-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.